molecular formula C7H7N3S2 B2942768 (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine CAS No. 21036-68-0

(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine

Cat. No. B2942768
CAS RN: 21036-68-0
M. Wt: 197.27
InChI Key: QYFFQQHJTLJVGU-UHFFFAOYSA-N
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Description

“(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine” is a chemical compound with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine” is complex. The linear formula for a similar compound, “(4-Thiophen-2-yl-thiazol-2-yl)-O-Tolyl-Amine, Hydrobromide”, is C14H13BrN2S2 . This suggests that the compound contains carbon, hydrogen, bromine, nitrogen, and sulfur atoms.

Scientific Research Applications

Antifungal Activity Several studies have highlighted the potential of (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine derivatives in antifungal applications. For instance, novel derivatives demonstrated promising inhibitory activity against Candida albicans and Candida krusei, outperforming some topical and systemic antifungal drugs (Secci et al., 2012). Another study synthesized and tested a range of these derivatives for anti-Candida activity, finding some to exhibit synergistic effects and lower cell toxicity when combined with clotrimazole (Carradori et al., 2013). Similarly, another research found that certain compounds in this class showed significant anti-bacterial and anti-fungal activities (Bharti et al., 2010).

Cardioprotective Properties A study synthesized a series of N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine derivatives and found that one particular derivative showed pronounced cardioprotective properties, suggesting potential for treating various cardiac diseases (Demchenko et al., 2021).

Anti-Cancer Activity Another research direction involves the potential anti-cancer properties of these compounds. For example, a series of thiazole compounds synthesized from (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine showed anticancer activity against breast cancer cells MCF7 (Sonar et al., 2020).

Electrocatalytic Applications Interestingly, derivatives of thiophenyl hydrazine have also been explored in electrocatalytic applications. For instance, a study focused on the synthesis of 2-(4-(2-pentyllbenzo[b]thiophen-3-yl)benzylidene)malononitrile and its use as an anode catalyst for hydrazine electrooxidation, indicating potential in hydrazine fuel cells (Er et al., 2021).

Antimicrobial Agents Various studies have synthesized new series of hydrazide derivatives from (4-Thiophen-2-yl-thiazol-2-yl)-hydrazine, which were tested and found to possess variable degrees of antimicrobial activity (Al-Talib et al., 2016).

Future Directions

The future directions for the use and study of “(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine” are not specified in the sources I found. Given its inclusion in a collection of rare and unique chemicals provided by Sigma-Aldrich , it’s possible that this compound could have potential applications in various areas of research.

properties

IUPAC Name

(4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFQQHJTLJVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Thiophen-2-yl-thiazol-2-yl)-hydrazine

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